6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Overview
Description
6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a type of benzopyran derivative that has shown promising results in various fields of research.
Scientific Research Applications
Sigma Receptor Ligands
- Spirocyclic compounds, including those structurally related to benzopyran, have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors. These compounds demonstrate a higher affinity for sigma(1) versus sigma(2) receptors, with certain derivatives showing high sigma(1) receptor affinity and selectivity. This class of compounds, exemplified by spirobenzopyran nitriles, offers potent sigma(1) receptor ligands, suggesting potential applications in the development of treatments targeting the sigma receptor system (Maier & Wünsch, 2002).
Spiropiperidines as σ-Receptor Ligands
- Another line of research focuses on the synthesis and evaluation of spiropiperidines as σ-receptor ligands, emphasizing systematic variations to enhance σ1-receptor affinity. Compounds in this series have shown promising results in radioligand binding assays, highlighting the significance of the benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 for high σ1-receptor affinity (Maier & Wünsch, 2002).
Thiophene Bioisosteres
- Research has also extended to the synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic benzopyran, offering insights into the development of σ1 receptor ligands. These compounds, such as 1-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2-c]pyran], have shown high σ1 affinity and selectivity, indicating potential for therapeutic applications targeting σ receptors (Oberdorf et al., 2008).
Solid-phase Parallel Synthesis
- The solid-phase parallel synthesis of N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine drug-like libraries represents another application area. This approach facilitates the generation of novel compounds with potential pharmacological applications, highlighting the versatility and utility of the spirobenzopyran scaffold in drug discovery (Kim et al., 2012).
properties
IUPAC Name |
tert-butyl 6-acetamidospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-14(23)21-16-5-6-17-15(13-16)7-8-20(25-17)9-11-22(12-10-20)18(24)26-19(2,3)4/h5-6,13H,7-12H2,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQWDUTMORXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC3(CC2)CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649604 | |
Record name | tert-Butyl 6-acetamido-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran | |
CAS RN |
886363-78-6 | |
Record name | 1,1-Dimethylethyl 6-(acetylamino)-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-acetamido-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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